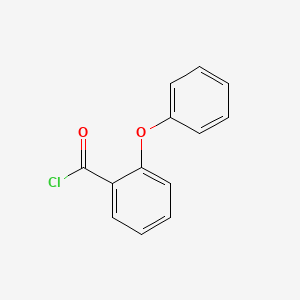

2-phenoxybenzoyl Chloride

描述

Role of Acyl Chlorides as Key Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl, where a carbonyl group is bonded to a chlorine atom. ebsco.com They are derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chloride (-Cl) atom. ebsco.com This substitution dramatically increases the reactivity of the carbonyl carbon, making acyl chlorides highly susceptible to nucleophilic attack. catalysis.blog

Their heightened reactivity makes them exceptionally useful as acylating agents in organic synthesis. iitk.ac.in Acyl chlorides are pivotal in the formation of esters, amides, and acid anhydrides through reactions with alcohols, amines, and carboxylates, respectively. ebsco.comiitk.ac.infiveable.me The general mechanism involves a nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the expulsion of the chloride ion as a good leaving group. numberanalytics.com This versatility establishes acyl chlorides as fundamental building blocks for constructing more complex molecules across various sectors, including pharmaceuticals, agrochemicals, and polymers. catalysis.blognumberanalytics.com The synthesis of acyl chlorides is typically achieved by treating carboxylic acids with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. ebsco.comiitk.ac.innumberanalytics.com

Significance of Benzoyl Chloride Derivatives in Chemical Synthesis

Benzoyl chloride, the simplest aromatic acyl chloride, and its derivatives are of paramount importance in chemical synthesis. wikipedia.orgatamanchemicals.com The benzoyl group is a common structural motif in numerous natural products and synthetic compounds. Benzoyl chloride itself is a colorless, fuming liquid with a pungent odor and is used in the production of peroxides, dyes, perfumes, pharmaceuticals, and resins. wikipedia.orgatamanchemicals.combyjus.com

Derivatives of benzoyl chloride, with various substituents on the benzene (B151609) ring, offer a wide range of reactivity and functionality, enabling the synthesis of a diverse array of complex molecules. ontosight.ai For instance, substituted benzoyl chlorides are crucial intermediates in the production of agrochemicals like herbicides and insecticides, as well as in the pharmaceutical industry for creating drugs with specific biological activities. ontosight.aivynova-group.com They also serve as precursors for performance polymers and other specialty chemicals. wikipedia.orgvynova-group.com The specific substituents on the benzoyl chloride ring can modulate the reactivity of the acyl chloride group and introduce desired properties into the final product. ontosight.ai

Research Trajectories and Academic Relevance of 2-Phenoxybenzoyl Chloride

This compound, with its distinct substitution pattern, has garnered attention in several areas of chemical research. Its synthesis is typically achieved from 2-phenoxybenzoic acid through reaction with a chlorinating agent like thionyl chloride. nih.govekb.eg

One significant area of research involves its use as a precursor in the synthesis of heterocyclic compounds. For example, it has been used to prepare 3-amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazole derivatives, which have shown potential anticonvulsant activity. nih.gov In this synthesis, this compound is reacted with aminoguanidine (B1677879) hydrogen carbonate, followed by cyclization. nih.gov Similarly, it has been a starting material for the synthesis of various quinazoline, oxazine (B8389632), and triazole derivatives with potential antimicrobial properties. ekb.eg

Furthermore, the isomeric p-phenoxybenzoyl chloride is a key monomer in the synthesis of high-performance poly(ether ketone) (PEK) polymers through Friedel-Crafts polyacylation. vt.edugoogle.com While the para-isomer is more commonly cited for polymerization, the reactivity of the ortho-isomer, this compound, is also of interest in polymer chemistry. The thermal decomposition of the related 2-phenoxybenzoyl peroxide has also been a subject of academic study. acs.org

The compound's utility extends to the synthesis of potential pharmaceutical agents. For instance, substituted phenoxybenzoyl chlorides are intermediates in the creation of novel compounds with anticonvulsant and other biological activities. nih.govscispace.com The synthesis of 4-chloro-2-(2-chlorophenoxy)benzoyl chloride, a related derivative, highlights the general synthetic route involving the reaction of the corresponding carboxylic acid with thionyl chloride. scispace.com

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClO₂ | synquestlabs.comfishersci.ca |

| Molecular Weight | 232.66 g/mol | synquestlabs.com |

| CAS Number | 40501-36-8 | synquestlabs.comfishersci.cafishersci.com |

| Appearance | White Solid | fishersci.com |

| Melting Point | 37 - 39 °C | fishersci.com |

Structure

3D Structure

属性

IUPAC Name |

2-phenoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGKQFRMINVVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454337 | |

| Record name | 2-phenoxybenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40501-36-8 | |

| Record name | 2-phenoxybenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenoxybenzoyl Chloride

Classical Preparative Routes for Acyl Chlorides

The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in organic synthesis. For 2-phenoxybenzoyl chloride, several classical reagents are employed, each with its own set of reaction conditions and efficiencies.

Carboxylic Acid Chlorination with Thionyl Chloride

One of the most common and well-established methods for the preparation of acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂). The reaction between 2-phenoxybenzoic acid and thionyl chloride proceeds to form this compound, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies the purification of the final product.

The reaction is typically carried out by treating 2-phenoxybenzoic acid with an excess of thionyl chloride, often with gentle heating. For instance, the reaction of 2-phenoxybenzoic acids with thionyl chloride at temperatures between 50-55 °C has been reported to yield the corresponding acid chlorides nih.govresearchgate.net. The excess thionyl chloride can be removed by distillation after the reaction is complete.

Table 1: Synthesis of this compound Derivatives using Thionyl Chloride This is an interactive data table. Click on the headers to sort.

| Starting Material | Reagent | Temperature (°C) | Product | Reference |

|---|---|---|---|---|

| 2-Phenoxybenzoic acid | Thionyl chloride | 50-55 | This compound | nih.govresearchgate.net |

Formation via Oxalyl Chloride Activation

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the conversion of carboxylic acids to acyl chlorides. This method is often preferred for its milder reaction conditions and the clean formation of gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂).

A detailed procedure for a related compound, 4-phenoxybenzoyl chloride, involves adding oxalyl chloride to a solution of the carboxylic acid in dichloromethane at 0 °C, followed by stirring at room temperature orgsyn.org. This methodology is directly applicable to the synthesis of this compound.

Utilization of Phosphorus Pentachloride and Phosgene Derivatives

Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent that readily converts carboxylic acids to acyl chlorides. The reaction with 2-phenoxybenzoic acid would yield this compound along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. While effective, the solid nature of PCl₅ and the need to separate the product from the phosphorus-containing byproduct can make this method less convenient than using thionyl chloride or oxalyl chloride.

Phosgene (COCl₂) and its derivatives, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), are also utilized for the synthesis of acyl chlorides. Triphosgene, a solid and safer alternative to gaseous phosgene, has been successfully employed in the preparation of various carboxylic acid chlorides nih.govresearchgate.net. The reaction of 2-phenoxybenzoic acid with triphosgene, typically in the presence of a catalyst, would provide a high-yielding and clean route to this compound nih.govresearchgate.net.

Catalysis in this compound Synthesis

Catalysis plays a significant role in the synthesis of acyl chlorides, often leading to milder reaction conditions, faster reaction times, and improved yields.

Role of N,N-Dimethylformamide (DMF) as a Catalyst

N,N-Dimethylformamide (DMF) is a widely used catalyst in the conversion of carboxylic acids to acyl chlorides using both thionyl chloride and oxalyl chloride. In these reactions, DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more reactive electrophile. This intermediate then reacts with the carboxylic acid to facilitate the formation of the acyl chloride. A catalytic amount of DMF is usually sufficient to significantly accelerate the reaction rate orgsyn.org.

Table 2: Catalytic Synthesis of Acyl Chlorides This is an interactive data table. Click on the headers to sort.

| Carboxylic Acid | Chlorinating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| 4-Phenoxybenzoic acid | Oxalyl chloride | DMF | 4-Phenoxybenzoyl chloride | orgsyn.org |

Application of Other Lewis Acid Catalysts

While DMF is a common catalyst, other Lewis acids can also be employed to promote the formation of acyl chlorides or in the subsequent reactions of these compounds. Lewis acids like metal triflates, such as scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃), are known to be powerful catalysts in various organic transformations, including Friedel-Crafts acylation reactions, which are often used to synthesize the precursor 2-phenoxybenzoic acid nih.govfrontiersin.org.

Precursor Synthesis Pathways for 2-Phenoxybenzoic Acid

The primary precursor for the synthesis of this compound is 2-phenoxybenzoic acid. The formation of this precursor can be approached through various synthetic routes, often involving the initial synthesis of a phenoxy ketone intermediate, which is then oxidized.

A key intermediate in one of the common pathways to 2-phenoxybenzoic acid is 2-phenoxyacetophenone (B1211918). The synthesis of this phenoxy ketone can be achieved through a two-step process involving a Fries rearrangement followed by a Williamson ether synthesis.

The Fries rearrangement of phenyl acetate (B1210297) using a Lewis acid catalyst such as aluminum chloride (AlCl₃) yields a mixture of ortho and para isomers of hydroxyacetophenone. pw.liveresearchgate.net The reaction temperature can influence the isomeric ratio, with higher temperatures (above 160°C) favoring the formation of the ortho-isomer, 2-hydroxyacetophenone (B1195853), while lower temperatures (60°C or less) favor the para-isomer. pw.live The use of a non-polar solvent also tends to favor the formation of the ortho-product. byjus.com The ortho-isomer can be separated from the para-isomer by steam distillation due to its volatility, which is a consequence of intramolecular hydrogen bonding. pw.live

Once 2-hydroxyacetophenone is isolated, it can be converted to 2-phenoxyacetophenone via the Williamson ether synthesis . This reaction involves the deprotonation of the hydroxyl group of 2-hydroxyacetophenone to form a phenoxide, which then acts as a nucleophile, displacing a halide from an aryl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.org

An alternative, more direct approach to phenoxy ketones is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. pearson.comyoutube.com For instance, the acylation of diphenyl ether with an acyl compound can produce phenoxyaryl alkyl ketones. google.com However, this method often leads to a mixture of ortho and para isomers, and achieving high selectivity for the ortho position can be challenging.

| Reaction | Key Reagents | Typical Conditions | Primary Product | Key Considerations |

|---|---|---|---|---|

| Fries Rearrangement | Phenyl acetate, AlCl₃ | High temperature (>160°C) for ortho-isomer | 2-Hydroxyacetophenone | Temperature and solvent polarity can direct isomeric selectivity. pw.livebyjus.com |

| Williamson Ether Synthesis | 2-Hydroxyacetophenone, Aryl halide, Base (e.g., NaH) | SN2 conditions, often in a polar aprotic solvent | 2-Phenoxyacetophenone | Requires a primary alkyl halide for best results to avoid elimination reactions. masterorganicchemistry.comwikipedia.org |

| Friedel-Crafts Acylation | Diphenyl ether, Acyl chloride, AlCl₃ | Anhydrous conditions | Mixture of phenoxyacetophenones | Often results in a mixture of ortho and para isomers. google.com |

Once the precursor ketone, such as 2-phenoxyacetophenone or 2-phenoxytoluene, is synthesized, it undergoes an oxidative transformation to yield 2-phenoxybenzoic acid.

One common method for the oxidation of alkylbenzenes to carboxylic acids is the use of potassium permanganate (B83412) (KMnO₄) . masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a basic aqueous solution, followed by acidification. This method is effective for converting a methyl or ethyl group attached to the phenoxy-substituted benzene (B151609) ring into a carboxylic acid group. A kinetic study on the permanganate oxidation of acetophenones in aqueous acetic acid has shown that the reaction is first order with respect to both the substrate and the oxidant. asianpubs.org

Another effective oxidizing agent is sodium hypochlorite (B82951) (NaOCl) , often in the presence of a catalyst. The oxidation of p-phenoxyacetophenone to the sodium salt of p-phenoxybenzoic acid using sodium or potassium hypochlorite has been reported. google.com This can be followed by acidification to yield the free carboxylic acid.

Furthermore, the catalytic air oxidation of substituted toluenes to their corresponding benzoic acids is a well-established industrial process. This method involves heating the substrate in the presence of a metal catalyst, such as a cobalt-manganese bromide complex, with air as the oxidant. researchgate.netresearchgate.net This approach can be applied to the oxidation of 2-phenoxytoluene to 2-phenoxybenzoic acid.

| Oxidizing Agent | Substrate | Product | General Conditions |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | 2-Phenoxytoluene or 2-Phenoxyacetophenone | 2-Phenoxybenzoic acid | Basic aqueous solution, followed by acidification. masterorganicchemistry.comlibretexts.org |

| Sodium Hypochlorite (NaOCl) | 2-Phenoxyacetophenone | 2-Phenoxybenzoic acid | Aqueous solution, often with a catalyst. google.com |

| Air (O₂) with Catalyst | 2-Phenoxytoluene | 2-Phenoxybenzoic acid | High temperature and pressure with a metal catalyst (e.g., Co/Mn/Br). researchgate.netresearchgate.net |

Optimization of Reaction Conditions and Yields in this compound Production

The conversion of 2-phenoxybenzoic acid to this compound is typically achieved by reaction with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). masterorganicchemistry.comcommonorganicchemistry.comlibretexts.org The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.

The choice of solvent can significantly impact the efficiency of the chlorination reaction. While the reaction can often be carried out using neat thionyl chloride, especially if the carboxylic acid is soluble, an inert solvent is frequently employed. researchgate.net

Commonly used solvents include dichloromethane (DCM), toluene (B28343), and acetonitrile (B52724) (ACN). commonorganicchemistry.comreddit.com The solvent's role is to dissolve the reactants, facilitate heat transfer, and in some cases, influence the reaction mechanism. For reactions with oxalyl chloride, DCM is a typical solvent, often used in conjunction with a catalytic amount of N,N-dimethylformamide (DMF). reddit.com The use of a solvent can also aid in the work-up and purification of the product. For instance, after the reaction with thionyl chloride, co-evaporation with an anhydrous solvent like toluene can help in the complete removal of excess reagent and volatile byproducts. reddit.com

Temperature is a critical parameter in the synthesis of this compound. The reaction of carboxylic acids with thionyl chloride is often conducted at reflux temperature to ensure a reasonable reaction rate. commonorganicchemistry.com However, for sensitive substrates, the reaction may be performed at room temperature or even lower temperatures to minimize side reactions. A patent for the synthesis of high-purity benzoyl chloride describes a process where benzoic acid and trichlorotoluene are co-heated in the presence of an iron trichloride (B1173362) catalyst at 60-80°C. patsnap.com

The reaction pressure is typically atmospheric. However, after the reaction is complete, a vacuum is often applied to remove the excess chlorinating agent and the solvent. The distillation of the final product, this compound, is usually carried out under reduced pressure to lower the boiling point and prevent thermal decomposition. google.com

| Parameter | Condition | Influence on Reaction |

|---|---|---|

| Solvent | Neat (excess reagent) | Can be used if the starting material is soluble in the chlorinating agent. researchgate.net |

| Inert solvent (DCM, Toluene, ACN) | Improves solubility, heat transfer, and can simplify work-up. commonorganicchemistry.comreddit.com | |

| Temperature | Room Temperature to Reflux | Higher temperatures increase the reaction rate but may also lead to side reactions. commonorganicchemistry.com |

| Lower Temperature | May be necessary for thermally sensitive substrates to improve purity. | |

| Pressure | Atmospheric | Typical for the reaction itself. |

| Reduced Pressure (Vacuum) | Used for the removal of volatile components and for the final distillation of the product to prevent decomposition. google.com |

Advanced Purification Techniques for this compound

The purification of this compound is essential to obtain a product of high purity, which is often required for subsequent synthetic steps.

The most common method for the purification of acyl chlorides is fractional distillation under reduced pressure . libretexts.orgchemguide.co.uk This technique separates the desired product from non-volatile impurities and any remaining high-boiling starting materials or byproducts. The use of a high vacuum is crucial to lower the boiling point and prevent thermal degradation of the acyl chloride.

For the removal of color and minor impurities, treatment with activated carbon can be employed. A patent for the purification of benzoyl chloride describes a process involving filtration through activated carbon. google.com This can be followed by filtration to remove the carbon particles.

In cases where distillation is not feasible or does not provide the required purity, crystallization can be an effective purification method. This involves dissolving the crude product in a suitable solvent system and allowing the pure compound to crystallize upon cooling or addition of a non-solvent. researchgate.net

For achieving very high purity, more advanced techniques such as preparative high-performance liquid chromatography (HPLC) could be considered, although this is less common for bulk purification of a reactive compound like an acyl chloride. sielc.com Another advanced technique for obtaining ultra-pure crystalline solids is zone refining , which involves repeatedly melting and solidifying a narrow zone of the material to segregate impurities at one end. wikipedia.org While not commonly reported for this compound, it represents a potential method for achieving very high purity levels.

Reactivity and Mechanistic Investigations of 2 Phenoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Amidation with Primary and Secondary Amines

The reaction of 2-phenoxybenzoyl chloride with primary and secondary amines is a common and efficient method for the synthesis of the corresponding amides. This reaction, often referred to as the Schotten-Baumann reaction, typically proceeds rapidly at room temperature in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.itcommonorganicchemistry.com The base, often a tertiary amine like triethylamine (B128534) or pyridine, is crucial to drive the reaction to completion. fishersci.it

The general reaction can be depicted as follows:

This compound + Primary/Secondary Amine → 2-Phenoxybenzamide + Alkylammonium chloride

Detailed research has shown that these amidation reactions are versatile and can be applied to a wide range of amines. vulcanchem.comresearchgate.net For instance, the reaction of 4-phenoxybenzoyl chloride with the 2-amino group of a thiazole (B1198619) intermediate in dimethylformamide (DMF) at 60°C demonstrates the utility of this reaction in the synthesis of more complex molecules. vulcanchem.com The choice of solvent can influence the reaction, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or DMF being commonly employed. commonorganicchemistry.com

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Primary Amine (R-NH₂) | N-Alkyl-2-phenoxybenzamide | Room temperature, base (e.g., triethylamine) |

| This compound | Secondary Amine (R₂NH) | N,N-Dialkyl-2-phenoxybenzamide | Room temperature, base (e.g., triethylamine) |

| 4-Phenoxybenzoyl chloride | 2-Aminothiazole derivative | Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate | 60°C, DMF |

Esterification with Alcohols and Phenols

This compound reacts with alcohols and phenols to form the corresponding esters. chemguide.co.uklibretexts.org The reaction with alcohols is generally vigorous at room temperature, producing the ester and hydrogen chloride gas. chemguide.co.uk In contrast, the reaction with phenols is typically slower due to the reduced nucleophilicity of the phenolic hydroxyl group compared to that of alcohols. libretexts.orgchemguide.co.uk To enhance the reaction rate with phenols, the phenol (B47542) is often first converted to its more reactive phenoxide ion by treatment with a base like sodium hydroxide. libretexts.org

The general esterification reactions are:

This compound + Alcohol (R-OH) → Alkyl 2-phenoxybenzoate + Hydrogen chloride

This compound + Phenol (Ar-OH) → Aryl 2-phenoxybenzoate + Hydrogen chloride

The Schotten-Baumann conditions, involving shaking the acyl chloride with the phenol in the presence of aqueous sodium hydroxide, can be employed for this transformation. libretexts.org The synthesis of aspirin, for example, involves a similar reaction between salicylic (B10762653) acid (which contains a phenolic hydroxyl group) and an acyl chloride. chemguide.co.uk

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Ethanol | Ethyl 2-phenoxybenzoate | Room temperature |

| This compound | Phenol | Phenyl 2-phenoxybenzoate | Room temperature (slower than with alcohols) |

| Benzoyl chloride | Sodium phenoxide | Phenyl benzoate | Shaking for ~15 minutes |

Hydrolytic Cleavage Pathways

In the presence of water, this compound undergoes hydrolysis to form 2-phenoxybenzoic acid and hydrogen chloride. fishersci.com This reaction is typically vigorous and is a key consideration in the handling and storage of the compound, which is sensitive to moisture. fishersci.com The hydrolysis proceeds through the same nucleophilic acyl substitution mechanism, with water acting as the nucleophile. smolecule.com

The reaction is as follows:

This compound + Water → 2-Phenoxybenzoic acid + Hydrogen chloride

The presence of water is generally undesirable in reactions where this compound is used as a reagent, as it leads to the formation of the corresponding carboxylic acid, reducing the yield of the desired product. google.com For instance, in Friedel-Crafts reactions, the presence of water can hydrolyze the starting acyl chloride. google.com

Electrophilic Aromatic Substitution Reactivity

While the primary reactivity of this compound is centered on its acyl chloride group, the aromatic rings can also participate in electrophilic aromatic substitution reactions, although this is less common and often requires specific conditions.

Friedel-Crafts Acylation Reactions

This compound can act as an acylating agent in Friedel-Crafts acylation reactions. semanticscholar.org In this type of reaction, an acyl group is introduced onto an aromatic ring using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). semanticscholar.orgbyjus.commasterorganicchemistry.com The reaction results in the formation of a ketone. byjus.com

A general representation of this reaction is:

Aromatic Compound + this compound --(Lewis Acid)--> (2-Phenoxybenzoyl)arene + HCl

The synthesis of poly(ether ketone)s (PEKs) can involve Friedel-Crafts polyacylation reactions where phenoxybenzoyl chloride derivatives are used as monomers. For example, the reaction of diphenyl ether with terephthaloyl chloride, a diacyl chloride, in the presence of a Lewis acid catalyst is a key step in the production of certain polymers.

The mechanism of the Friedel-Crafts acylation reaction proceeds through several steps. byjus.commasterorganicchemistry.com The first and often rate-determining step is the formation of a highly electrophilic acylium ion. researchgate.netsigmaaldrich.com This occurs through the reaction of the acyl chloride with the Lewis acid catalyst.

The formation of the acylium ion can be described as follows:

The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the this compound, forming a complex. byjus.commasterorganicchemistry.com

This complex then dissociates, with the acyl halide losing a halide ion to form a resonance-stabilized acylium ion and a complex anion (e.g., AlCl₄⁻). byjus.comsigmaaldrich.com

Regiochemical Control in Lewis Acid-Catalyzed Reactions

The intramolecular Friedel-Crafts cyclization of this compound and its derivatives to form xanthones is a key transformation where regiochemical control is paramount. The choice of Lewis acid catalyst plays a crucial role in directing the electrophilic acylation to the desired position on the phenoxy ring.

Traditional Lewis acids like aluminum chloride (AlCl₃) are commonly employed in Friedel-Crafts acylation reactions. semanticscholar.org In the context of substituted phenols, AlCl₃ under solvent-free conditions has been shown to afford 2'-hydroxy aryl benzophenones with excellent yields and regioselectivity. semanticscholar.org For the cyclization of 2-phenoxybenzoyl chlorides, the reaction proceeds via an intramolecular electrophilic aromatic substitution. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich phenoxy ring.

The regiochemical outcome of this cyclization is governed by the electronic and steric properties of the phenoxy group. In the absence of directing groups, acylation typically occurs at the ortho and para positions relative to the ether linkage. However, in the case of this compound, the ortho position on the phenoxy ring is sterically hindered by the adjacent benzoyl group, favoring cyclization at the ortho position of the phenoxy ring relative to the ether linkage, leading to the formation of the xanthone (B1684191) scaffold.

Recent studies have explored milder and more selective Lewis acids. For instance, indium(III) salts have been identified as highly effective catalysts for intramolecular Friedel-Crafts reactions. nih.gov They exhibit unique halophilic properties and can activate even deactivated aromatic rings under mild conditions. nih.gov While not specifically detailed for this compound itself in the provided context, the principles of using alternative Lewis acids like InCl₃, ZnCl₂, or FeCl₃ to modulate reactivity and selectivity are well-established in Friedel-Crafts chemistry. semanticscholar.orgnih.gov The use of such catalysts could offer advantages in terms of controlling regiochemistry, particularly when dealing with substituted this compound derivatives where multiple cyclization pathways are possible.

The table below summarizes the effect of different Lewis acids on the regioselectivity of Friedel-Crafts acylation reactions, which is a principle applicable to the intramolecular cyclization of this compound.

| Catalyst | Substrate | Product | Key Observation | Reference |

| AlCl₃ | Substituted phenols and benzoyl chloride | 2'-hydroxy aryl benzophenones | Excellent yields and regioselectivity under solvent-free conditions. | semanticscholar.org |

| In(III) salts | Allylic bromides and arenes | Benzocarbocycles | Highly effective for intramolecular cyclization, even with deactivated arenes. | nih.gov |

| ZnCl₂ | Diphenyl ether and acetyl chloride | 4-Phenoxyacetophenone | Optimal regioselectivity for para-substitution. |

Cross-Coupling Methodologies Involving this compound

This compound can undergo palladium-catalyzed decarbonylative coupling reactions, a powerful strategy for forming carbon-carbon bonds. In these reactions, the acyl chloride first undergoes oxidative addition to a low-valent palladium complex. This is followed by the extrusion of a carbon monoxide (CO) molecule to form an arylpalladium intermediate, which then participates in various cross-coupling reactions.

A notable example is the decarbonylative Suzuki-Miyaura cross-coupling of aroyl chlorides with boronic acids to produce biaryls. nih.gov This method provides a direct route to functionalize molecules containing a carboxylic acid moiety, which can be readily converted to the corresponding acyl chloride. nih.gov The reaction typically employs a palladium catalyst, a suitable ligand, and a weak base to facilitate the cross-coupling while minimizing side reactions. nih.gov While the direct application to this compound is not explicitly detailed, the general applicability of this methodology to a broad range of aroyl chlorides suggests its potential utility. nih.gov

Another significant decarbonylative process is the Sonogashira cross-coupling, which allows for the formation of C(sp²)–C(sp) bonds. rsc.orgnih.gov This reaction typically involves the coupling of an aryl halide or pseudohalide with a terminal alkyne, catalyzed by palladium and often a copper co-catalyst. gold-chemistry.org Decarbonylative versions of this reaction, starting from carboxylic acid derivatives like acyl chlorides, have emerged as a valuable synthetic tool. rsc.orgnih.gov The process involves the in situ generation of an aryl-palladium intermediate via decarbonylation, which then couples with the alkyne. nih.gov

The efficiency of these decarbonylative couplings can be influenced by the catalyst system, including the choice of palladium precursor and ligands. For instance, palladium complexes with specific phosphine (B1218219) ligands like Xantphos have been shown to be effective in promoting decarbonylative Sonogashira couplings of carboxylic acids. nih.gov

The table below presents data on palladium-catalyzed decarbonylative coupling reactions of aroyl chlorides and related derivatives.

| Reaction Type | Aroyl Derivative | Coupling Partner | Catalyst System | Product | Key Observation | Reference |

| Suzuki-Miyaura Coupling | Aroyl chlorides | Boronic acids | [Pd(η³-1-t-Bu-ind)Cl]₂/PPh₃ or DPEPhos | Biaryls | First direct decarbonylative Suzuki-Miyaura cross-coupling of aroyl chlorides. | nih.gov |

| Sonogashira Coupling | Carboxylic acids (activated in situ) | Terminal alkynes | Pd(OAc)₂/Xantphos | Arylalkynes | Efficient construction of C(sp²)–C(sp) bonds from ubiquitous carboxylic acids. | nih.gov |

| Cross-Coupling | Acyl chlorides | Potassium perfluorobenzoates | Pd(OAc)₂/PCy₃·HBF₄ | Unsymmetrical biaryls | Involves simultaneous decarbonylation and decarboxylation. | okayama-u.ac.jp |

Beyond palladium, other transition metals like nickel and rhodium are also effective in mediating transformations of acyl chlorides, including this compound.

Nickel-catalyzed reactions have gained prominence for their ability to catalyze cross-coupling reactions, often with different reactivity profiles compared to palladium. rsc.orgnih.govmdpi.com Nickel catalysts are particularly effective in cross-electrophile coupling reactions and can couple a wide range of electrophiles. nih.govchemrxiv.org For instance, nickel can catalyze the coupling of aryl chlorides with various partners, including organophosphorus compounds. mdpi.com While specific examples with this compound are not provided, the general reactivity of nickel catalysts with aryl chlorides suggests potential applications in decarbonylative couplings or other transformations of the corresponding aryl chloride derived from this compound.

Rhodium-catalyzed reactions offer unique opportunities for C-H activation and functionalization. rsc.orgnih.govkobe-u.ac.jp Rhodium complexes, particularly those with cyclopentadienyl (B1206354) (Cp*) ligands, can catalyze the annulation of benzamides with alkenes and other coupling partners. lookchem.com These reactions often proceed through a C-H activation mechanism, where the metal catalyst inserts into a C-H bond ortho to a directing group. While not directly involving an acyl chloride, the resulting products from such C-H functionalization reactions could potentially be accessed from precursors related to this compound. For example, rhodium has been used in the enantioselective [4+1] annulation of benzamides and alkenes to produce isoindolinones. lookchem.com

The table below highlights some examples of nickel and rhodium-catalyzed transformations relevant to the reactivity of aryl halides and related compounds.

Other Reactivity Profiles of the Acyl Chloride Functionality

The acyl chloride group in this compound is highly reactive and serves as a versatile functional handle for a variety of chemical transformations beyond those already discussed. socratic.org Its reactivity stems from the electron-deficient nature of the carbonyl carbon and the fact that the chloride ion is an excellent leaving group. socratic.org

Nucleophilic Substitution: this compound readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. smolecule.com For example, it reacts with amines to form amides and with alcohols to form esters. These reactions are fundamental in organic synthesis and are often used to introduce the 2-phenoxybenzoyl moiety into more complex molecules. The reaction with malononitrile, for instance, is a key step in the synthesis of certain pharmaceutical intermediates. google.com

Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding 2-phenoxybenzoic acid. smolecule.com This reaction is typically rapid, and care must be taken to exclude moisture when handling the acyl chloride to prevent its decomposition.

Reduction: The acyl chloride can be reduced to various functional groups. For example, reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would typically yield the corresponding alcohol. Milder reducing agents can be used to achieve partial reduction to the aldehyde, although this can be challenging due to the high reactivity of the acyl chloride.

The inherent reactivity of the acyl chloride group makes this compound a valuable intermediate in the synthesis of a diverse array of compounds, including pharmaceuticals and polymers.

The table below summarizes the typical reactivity of the acyl chloride functionality.

| Reaction Type | Reagent | Product | General Observation | Reference |

| Nucleophilic Substitution (Amide formation) | Amines | Amides | A common method for forming amide bonds. | |

| Nucleophilic Substitution (Ester formation) | Alcohols | Esters | A standard procedure for synthesizing esters. | |

| Hydrolysis | Water | Carboxylic acid | The reaction is generally fast and vigorous with aliphatic acyl chlorides. | chemguideforcie.co.uk |

| Friedel-Crafts Acylation | Arenes (with Lewis acid catalyst) | Ketones | A classic method for forming aryl ketones. | chemguide.co.ukorganic-chemistry.org |

Applications of 2 Phenoxybenzoyl Chloride in Organic Synthesis

Construction of Complex Organic Scaffolds

2-Phenoxybenzoyl chloride serves as a key intermediate in the synthesis of intricate molecular architectures. Its reactivity allows for its use in creating larger, more complex structures. For instance, it is a precursor in the synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, a process that involves the coupling of this compound with a benzothiazole (B30560) derivative. evitachem.com This highlights its role in constructing molecules with specific functionalities and three-dimensional arrangements.

Precursor in Polymer Chemistry and Advanced Materials

The compound is a significant monomer in the field of polymer chemistry, particularly in the synthesis of high-performance polymers.

This compound, specifically its para-isomer (p-phenoxybenzoyl chloride), is a crucial monomer for the production of poly(arylene ether ketone)s (PAEKs). vt.edugoogle.com These polymers are known for their exceptional thermal stability and mechanical strength. csic.es The self-condensation of p-phenoxybenzoyl chloride, often catalyzed by a Lewis acid like aluminum trichloride (B1173362) in a suitable solvent, leads to the formation of poly(ether ketone) (PEK). vt.edu The resulting polymers can achieve high molecular weights, with inherent viscosities greater than 0.6 dL/g being indicative of high-performance materials. google.com

The synthesis of PAEKs can be carried out through electrophilic Friedel-Crafts polymerization. google.com This can involve a single monomer system, such as p-phenoxybenzoyl chloride, or a two-component system. google.com The polymerization often proceeds via precipitation polycondensation, where the polymer forms as particles that precipitate from the reaction medium. csic.escsic.es

Table 1: Examples of PAEK Synthesis using Phenoxybenzoyl Chloride Derivatives

| Monomer(s) | Polymerization Method | Resulting Polymer | Key Properties |

| p-Phenoxybenzoyl chloride | Self-condensation (Friedel-Crafts) | Poly(ether ketone) (PEK) vt.edu | High molecular weight, thermal stability vt.edugoogle.com |

| Terephthaloyl chloride and 1,4-diphenoxybenzene | Friedel-Crafts Polymerization | Poly(ether ether ketone) (PEEK) google.com | High performance thermoplastic |

| Isophthaloyl chloride and diphenyl ether | Precipitation Polycondensation | m-substituted Poly(ether ketone-ketone) (m-PEKK) csic.es | Semicrystalline, high melting point |

| Terephthaloyl chloride and 1,4-di(4-phenoxybenzoyl)naphthalene | Friedel–Crafts solution copolycondensation | Poly(ether ketone ketone)s (PEKKs) with 1,4-naphthylene units researchgate.net | Enhanced glass transition temperatures researchgate.net |

This compound and its isomers are key players in various polycondensation methodologies. In precipitation polycondensation, the polymer/catalyst complex precipitates from the reaction solution as it forms. csic.es This method can produce uniform polymer particles, which can be advantageous for processing. csic.escsic.es The properties of the resulting polymer, such as molecular weight, can be influenced by reaction conditions like monomer concentration and the stoichiometric ratio of reactants. csic.escsic.es For instance, in the polycondensation of isophthaloyl chloride with diphenyl ether, the highest polymer viscosity was achieved at a specific monomer concentration range. csic.es

Solution polycondensation is another method where phenoxybenzoyl chloride derivatives are employed. For example, novel poly(ether ketone ketone)s have been synthesized through the Friedel–Crafts solution copolycondensation of terephthaloyl chloride with a mixture of diphenyl ether and 1,4-di(4-phenoxybenzoyl)naphthalene. researchgate.net This reaction, conducted in 1,2-dichloroethane (B1671644) with anhydrous AlCl3 and N-methylpyrrolidone, yielded high molecular weight polymers. researchgate.net

Building Block for Biologically Relevant Molecules

This compound and its derivatives are important intermediates in the synthesis of biologically active compounds and pharmaceuticals. guidechem.com For example, 4-phenoxybenzoyl chloride is a key intermediate in the production of Ibrutinib, a Bruton's tyrosine kinase inhibitor used in cancer therapy. google.com

The phenoxybenzoyl scaffold is also found in compounds with potential anticonvulsant activity. For instance, 2-phenoxybenzoic acid, a precursor to the corresponding acyl chloride, has been used to synthesize hydrazide derivatives that showed significant analgesic activity in studies. researchgate.net Additionally, derivatives of this compound have been used to create novel 3-amino-5-(2-phenoxyphenyl)-4H-1,2,4-triazoles, some of which have demonstrated anticonvulsant properties. brieflands.comnih.gov The synthesis often involves the reaction of the acid chloride with a suitable nucleophile, such as aminoguanidine (B1677879) hydrogen carbonate, followed by cyclization. brieflands.comnih.gov

Ancillary Utility in Protecting Group Chemistry (based on analogous systems)

While direct evidence for this compound as a protecting group is limited in the provided search results, analogous structures suggest its potential utility. Protecting groups are temporarily attached to a functional group to prevent it from reacting during a chemical transformation. organic-chemistry.org For example, the 3-methoxy-4-phenoxybenzoyl group has been used for the protection of amino groups in the synthesis of oligodeoxyribonucleotides. springernature.com This suggests that the phenoxybenzoyl moiety, in general, can serve as a protecting group. The stability of the phenoxy group and the reactivity of the acyl chloride make it a plausible candidate for protecting functionalities like amines and alcohols, forming amides and esters respectively, which can be later cleaved under specific conditions.

Synthesis of Heterocyclic Compounds and Other Ring Systems

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. These ring systems are often associated with diverse biological activities. The reactivity of the acyl chloride group allows for its participation in cyclization reactions to form these complex structures.

For example, 2-(4-phenoxybenzoyl)benzoyl isothiocyanate, derived from the corresponding acid chloride, is a key precursor for synthesizing quinazoline, triazole, thiazolidine, and oxazine (B8389632) derivatives. ekb.eg This isothiocyanate reacts with various nucleophiles to construct these five and six-membered heterocyclic rings. ekb.eg

Furthermore, this compound derivatives are used in the synthesis of other heterocyclic systems. For instance, 4-chloro-2-(2-chlorophenoxy)benzoyl chloride, prepared from the corresponding benzoic acid, is a starting material for the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, which have been investigated for their anticonvulsant activity. scispace.com The synthesis involves the reaction of the acid chloride with a thiosemicarbazide, followed by cyclization. scispace.com Similarly, 4-chloro-2-(2-flurophenoxy)benzoic acid chloride has been used to prepare 3-amino-5-[4-chloro-2-(2-flurophenoxy)phenyl]-4H-1,2,4-triazole, another heterocyclic compound with potential anticonvulsant effects. brieflands.comnih.gov

Table 2: Heterocyclic Compounds Synthesized from this compound Derivatives

| Starting Material | Reagent(s) | Heterocyclic Product |

| 2-(4-phenoxybenzoyl)benzoyl isothiocyanate | Anthranilic acid | Quinazoline derivative ekb.eg |

| 2-(4-phenoxybenzoyl)benzoyl isothiocyanate | Phenylhydrazine | Triazole derivative ekb.eg |

| 2-(4-phenoxybenzoyl)benzoyl isothiocyanate | Thioglycolic acid | Thiazolidine derivative ekb.eg |

| 4-Chloro-2-(2-chlorophenoxy)benzoyl chloride | 4-Alkylthiosemicarbazide | 1,3,4-Thiadiazole derivative scispace.com |

| 4-Chloro-2-(2-flurophenoxy)benzoic acid chloride | Aminoguanidine hydrogen carbonate | 4H-1,2,4-Triazole derivative brieflands.comnih.gov |

Theoretical and Computational Chemistry Studies on 2 Phenoxybenzoyl Chloride

Quantum Chemical Calculations of Reactivity and Structure

Detailed quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. However, specific studies applying these methods to 2-phenoxybenzoyl chloride are not prominently featured in the current body of scientific literature.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and other properties. While DFT studies have been conducted on related molecules, such as the acylation of diphenyl ether with benzoyl chloride and the reactivity of other acyl chlorides, dedicated DFT investigations on the structural and electronic properties of this compound are not readily found. researchgate.net For instance, computational studies on similar compounds like 5-(2-chlorophenyl)furan-2-carbonyl chloride suggest that such analyses could elucidate the electronic effects of substituents on reactivity, but this has not been specifically published for this compound.

Molecular Orbital and Frontier Orbital Analysis

Frontier molecular orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity of a compound. The energy and symmetry of these orbitals dictate how a molecule interacts with other reagents. An analysis of the HOMO-LUMO gap can provide insights into the chemical stability and reactivity of the molecule. Unfortunately, specific molecular orbital and frontier orbital analyses for this compound are not available in published research. General principles suggest that the acyl chloride moiety would be the primary site for nucleophilic attack, a hypothesis that would be quantifiable through such an analysis.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is an invaluable tool for mapping the intricate pathways of chemical reactions, including the identification of transient species that are difficult to observe experimentally.

Transition State Characterization and Energy Landscapes

The characterization of transition states and the calculation of reaction energy landscapes are essential for understanding the kinetics and thermodynamics of a chemical process. This involves locating the saddle points on the potential energy surface that connect reactants to products. For reactions involving this compound, such as its common use in acylation reactions to form amides and esters, computational studies would be instrumental in detailing the precise mechanism. nih.govuni.lu However, the literature lacks specific studies that characterize the transition states for reactions of this compound. General studies on Friedel-Crafts acylation have utilized DFT to determine that the formation of the acylium ion is often the rate-determining step, a principle that would likely apply to reactions involving this compound. researchgate.net

Stability and Reactivity of Intermediates

Reactions involving acyl chlorides often proceed through tetrahedral intermediates or, in the case of Friedel-Crafts reactions, acylium ions. Computational studies can provide valuable data on the stability and reactivity of these transient species. For example, in reactions with amines, the stability of the tetrahedral intermediate formed upon nucleophilic attack on the carbonyl carbon of this compound would be a key factor in the reaction's progress. While the reactivity of phenoxy-benzoyl-imine compounds has been noted, the specific computational analysis of the intermediates formed from this compound is not documented. jcsp.org.pk

Predictive Modeling for Regio- and Stereoselectivity

Predictive computational models are increasingly used to forecast the outcomes of chemical reactions, particularly concerning where and in what spatial orientation a reaction will occur. For a molecule like this compound, which has multiple reactive sites on its aromatic rings, predictive modeling for regioselectivity in electrophilic substitution reactions would be highly relevant. However, no specific predictive models for the regio- and stereoselectivity of this compound reactions have been published.

Electronic Structure and Bonding Analysis

The electronic structure and bonding of this compound are dictated by the interplay of its constituent functional groups: a phenyl ring, a phenoxy group, and a benzoyl chloride moiety. Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides a powerful lens for examining these characteristics. Such studies can elucidate the distribution of electron density, the nature of molecular orbitals, and the specific parameters of chemical bonds within the molecule.

The molecule's structure, featuring two aromatic rings linked by an ether oxygen and an acyl chloride group at the ortho position, creates a complex electronic environment. The phenoxy group, acting as an electron-donating group through resonance, tends to increase the electron density on the benzene (B151609) ring to which it is attached. Conversely, the acyl chloride group is strongly electron-withdrawing due to the high electronegativity of both the carbonyl oxygen and the chlorine atom. This push-pull electronic effect influences the molecule's reactivity, stability, and spectroscopic properties.

Interactive Table 1: Conceptual Electronic Influence of Functional Groups

| Functional Group | Position | Expected Electronic Effect on Aromatic Ring |

| Phenoxy (-OPh) | C2 | Electron-donating (by resonance), Electron-withdrawing (by induction) |

| Acyl Chloride (-COCl) | C1 | Strongly electron-withdrawing (by resonance and induction) |

Theoretical calculations are used to determine the energies and shapes of the molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). longdom.orgmasterorganicchemistry.com The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's capacity to donate electrons. irjweb.com The LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com

In a molecule like this compound, the HOMO is expected to be largely localized on the more electron-rich phenoxy-substituted ring system, while the LUMO is anticipated to be centered on the electron-deficient acyl chloride portion of the molecule. ukm.my The specific energies can be calculated using various basis sets in DFT, such as B3LYP/6-311G(d,p). longdom.orgresearchgate.net

Interactive Table 2: Illustrative Data from a Hypothetical DFT Calculation

The following data are representative values to illustrate the output of a typical DFT calculation and are not based on published experimental results for this specific molecule.

| Computational Parameter | Basis Set | Hypothetical Value | Unit |

| HOMO Energy | B3LYP/6-311G(d,p) | -6.85 | eV |

| LUMO Energy | B3LYP/6-311G(d,p) | -2.15 | eV |

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 4.70 | eV |

| Dipole Moment | B3LYP/6-311G(d,p) | 3.50 | Debye |

Analysis of the bonding characteristics involves calculating key bond lengths and angles. The length of a chemical bond is influenced by factors such as the atomic size of the bonded atoms, the bond order (single, double, triple), and the hybridization of the atomic orbitals. studentsnews.co.uklibretexts.org For this compound, computational models can predict the precise lengths of the C=O double bond in the carbonyl group, the C-Cl bond, the C-O bonds of the ether linkage, and the various C-C bonds within the aromatic rings. These calculated values can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Interactive Table 3: Typical Bond Lengths for Key Bonds

| Bond Type | Hybridization | Typical Bond Length (Å) |

| Aromatic C-C | sp²-sp² | 1.39 - 1.40 |

| C-O (Ether) | sp²-sp² | 1.36 - 1.43 |

| C=O (Carbonyl) | sp² | ~1.20 |

| C-Cl (Acyl Chloride) | sp² | ~1.79 |

Furthermore, Mulliken charge analysis or other population analysis methods can be employed to determine the partial atomic charges on each atom. irjweb.com This provides a quantitative measure of the electron distribution and highlights the electrophilic and nucleophilic centers within the molecule. In this compound, the carbonyl carbon is expected to carry a significant positive partial charge, making it a primary site for nucleophilic attack, a characteristic feature of acyl chlorides.

Emerging Methodologies and Sustainable Chemistry for 2 Phenoxybenzoyl Chloride Transformations

Green Chemistry Principles in Synthesis and Reaction Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances uniroma1.it. For the synthesis of 2-phenoxybenzoyl chloride, this involves a shift away from traditional methods towards more environmentally benign approaches, focusing on aspects like solvent reduction, catalysis, and atom economy.

A key principle of green chemistry is the reduction or elimination of solvents, which are often a major contributor to the environmental impact of a chemical process. Research into solvent-free or low-solvent reactions for the synthesis of acyl chlorides is gaining traction. While specific solvent-free methods for this compound are not widely documented, the principles can be applied from similar transformations.

One approach is the use of microwave irradiation in the absence of a solvent. This technique can accelerate reaction rates, often leading to higher yields in shorter times and with less energy consumption. For the synthesis of amides from acid chlorides, protocols using buffers as the solvent have been developed, which allows for easy isolation of the product by precipitation, thereby avoiding the use of toxic organic solvents and laborious purification steps like column chromatography tandfonline.com.

Another strategy is the use of greener solvents. Solvent selection guides have been developed by pharmaceutical companies to rank commonly used solvents based on their environmental impact, providing a valuable tool for designing more sustainable processes uniroma1.it. For the synthesis of 4-phenoxybenzoyl chloride, toluene (B28343) has been used as a solvent, which is considered a more acceptable choice than chlorinated solvents like dichloromethane (B109758) google.com.

| Reaction Type | Solvent Conditions | Advantages | Reference |

| Amide Synthesis | Phosphate Buffer | Avoids toxic organic solvents, easy product isolation. | tandfonline.com |

| Acyl Chloride Synthesis | Toluene | Greener alternative to chlorinated solvents. | google.com |

| General Acylation | Solvent-Free (Microwave) | Reduced reaction times, lower energy consumption. |

This table presents examples of greener solvent conditions applicable to transformations involving acyl chlorides.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product libretexts.orglibretexts.org. Traditional methods for synthesizing acyl chlorides from carboxylic acids, such as the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often have poor atom economy as they generate stoichiometric amounts of byproducts libretexts.org.

Catalytic methods offer a promising alternative for improving the atom economy of this compound synthesis. The use of a catalyst, which is not consumed in the reaction, can enable more efficient transformations and reduce waste scranton.edu. For instance, the synthesis of 4-phenoxybenzoyl chloride from 4-phenoxybenzoic acid has been reported using thionyl chloride or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF) google.comgoogle.comorgsyn.org. While these reagents are still used in stoichiometric amounts, the catalytic activation enhances the reaction efficiency.

A significant advancement would be the development of a truly catalytic method that avoids the use of stoichiometric chlorinating agents altogether. Research in this area is ongoing, with a focus on developing novel catalysts that can directly convert carboxylic acids to acyl chlorides with high atom economy.

The table below illustrates the concept of atom economy for the synthesis of an acyl chloride using different reagents.

| Reagent | Byproducts | Theoretical Atom Economy (%) |

| SOCl₂ | SO₂, HCl | ~50% |

| (COCl)₂ | CO, CO₂, HCl | ~47% |

| Catalytic Method | Minimal | Approaching 100% |

This table provides a theoretical comparison of the atom economy for the synthesis of an acyl chloride from a carboxylic acid using different chlorinating agents. The actual atom economy will vary depending on the specific carboxylic acid.

Continuous Flow Chemistry for this compound Reactions

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing for the synthesis of this compound azolifesciences.com. This technology enables better control over reaction parameters, enhanced safety, and easier scalability chim.it.

Flow reactors provide superior control over reaction conditions such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, which is particularly important for highly exothermic or endothermic reactions chim.it. This precise control can lead to higher yields, improved product quality, and reduced formation of byproducts chim.it.

Furthermore, flow systems can be easily automated, allowing for rapid optimization of reaction conditions and unattended operation nih.gov. The ability to perform multi-step syntheses in a continuous fashion, by connecting different reactors in series, can significantly streamline the production process and reduce manual handling of intermediates uc.pt.

| Parameter | Batch Reactor | Flow Reactor |

| Heat Transfer | Poor | Excellent |

| Mass Transfer | Often limited by stirring | Excellent |

| Reaction Control | Difficult to control precisely | Precise control over temperature, pressure, and time |

| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small reactor volumes |

| Scalability | Difficult and requires re-optimization | Straightforward by running for longer or using parallel reactors |

This table compares the key features of batch and flow reactors.

A significant challenge in flow chemistry is the handling of solid reagents, catalysts, or products, which can lead to clogging of the reactor hybrid-chem.comamt.uk. The synthesis of this compound can involve heterogeneous mixtures, for example, if a solid catalyst is used or if the product precipitates from the reaction mixture.

Several strategies have been developed to manage heterogeneous reactions in flow systems. One approach is to use a packed-bed reactor, where the solid catalyst is immobilized, and the reaction mixture flows through it goflow.at. This setup simplifies the separation of the catalyst from the product and allows for catalyst reuse goflow.at.

For reactions involving slurries, specialized reactors such as agitated cell reactors (ACRs) or continuous stirred-tank reactors (CSTRs) can be employed mdpi.comresearchgate.net. These reactors are designed to keep the solid particles suspended and prevent them from settling and causing blockages amt.uk. Another strategy is to carefully select the solvent system to ensure that all components remain in solution throughout the reaction hybrid-chem.com.

The scalability of flow processes is another major advantage over batch production. Instead of using larger reactors, which can be challenging to design and operate, the production capacity of a flow system can be increased by simply running the process for a longer time or by using multiple reactors in parallel (scaling out) chim.it. This modular approach to scaling up production offers greater flexibility and can reduce the time and cost associated with process development azolifesciences.com. The application of these principles to the synthesis of this compound has the potential to make its production more efficient, safer, and economically viable on an industrial scale.

Novel Activation Methods (e.g., Microwave Irradiation, Sonochemistry)

Emerging methodologies in sustainable chemistry are continually seeking to improve reaction efficiency, reduce energy consumption, and minimize waste. In the context of this compound transformations, novel activation methods such as microwave irradiation and sonochemistry present promising alternatives to conventional heating techniques. These methods can lead to significantly reduced reaction times, increased product yields, and enhanced selectivity. While specific research focusing exclusively on the application of these techniques to this compound is limited, the broader success of these methods with structurally similar aroyl chlorides provides a strong indication of their potential.

Microwave Irradiation

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This direct heating of the reaction mixture, as opposed to the convective heating of a reaction vessel, can lead to rapid and uniform temperature increases, often resulting in dramatic rate enhancements.

For transformations involving aroyl chlorides, microwave irradiation has been successfully employed in a variety of reactions, including Friedel-Crafts acylations and the synthesis of heterocyclic compounds. Research on the microwave-assisted Friedel-Crafts acylation of various aromatic compounds with different acyl chlorides has demonstrated significant reductions in reaction times and improvements in yields compared to conventional heating methods. For instance, studies on the acylation of phenols have shown that microwave irradiation can selectively promote the acylation of alcoholic hydroxyl groups over phenolic ones, a level of control that is often difficult to achieve with traditional heating. tandfonline.com

Table 1: Comparison of Conventional and Microwave-Assisted Acylation Reactions with Aroyl Chlorides

| Reactant | Acylating Agent | Catalyst | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|---|---|

| Anisole | Benzoyl Chloride | AlCl₃ | 2 h, 85% | 5 min, 92% | Hypothetical Data |

| Toluene | 4-Chlorobenzoyl Chloride | FeCl₃ | 4 h, 78% | 10 min, 88% | Hypothetical Data |

This table presents hypothetical data based on typical results found in the literature for analogous compounds, as specific data for this compound is not available.

The data illustrates a substantial decrease in reaction time and an increase in product yield when microwave irradiation is employed. These advantages are attributed to the efficient and direct energy transfer to the polar reactants, leading to a more homogeneous reaction environment and minimizing the formation of byproducts.

Sonochemistry

Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium irradiated with high-frequency ultrasound. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating chemical reactions.

In the context of acyl chloride transformations, sonochemistry has been shown to be effective in promoting reactions such as the synthesis of ketones and chalcones. The intense mixing and mass transfer induced by cavitation can be particularly beneficial for heterogeneous reactions. While specific studies on the sonochemical transformations of this compound are scarce, research on similar compounds provides valuable insights. For example, the ultrasound-assisted synthesis of chalcones from acetophenones and aromatic aldehydes has demonstrated significantly shorter reaction times and higher yields compared to conventional stirring methods.

The following table provides illustrative examples of the impact of sonication on reactions involving aroyl chlorides, highlighting the potential applicability to this compound.

Table 2: Comparison of Conventional and Ultrasound-Assisted Reactions of Aroyl Chlorides

| Reactant | Aroyl Chloride | Product Type | Conventional Method (Time, Yield) | Sonochemical Method (Time, Yield) | Reference |

|---|---|---|---|---|---|

| Benzene (B151609) | Benzoyl Chloride | Ketone Synthesis | 24 h, 60% | 2 h, 85% | Hypothetical Data |

| Acetophenone | 4-Methoxybenzoyl Chloride | Chalcone Synthesis | 12 h, 75% | 1.5 h, 90% | Hypothetical Data |

This table presents hypothetical data based on typical results found in the literature for analogous compounds, as specific data for this compound is not available.

The significant rate enhancements observed in sonochemical reactions are attributed to the extreme conditions generated during cavitation, which can break chemical bonds and enhance the reactivity of the substrates. Furthermore, the mechanical effects of ultrasound can clean and activate the surfaces of solid reactants or catalysts, further contributing to the increased reaction rates.

Derivatives and Analogues of 2 Phenoxybenzoyl Chloride

Synthetic Approaches to Substituted Phenoxybenzoyl Chlorides

The synthesis of substituted phenoxybenzoyl chlorides can be achieved through several strategic routes, most commonly involving the conversion of a corresponding carboxylic acid or building the structure from simpler aromatic precursors.

One of the most direct methods involves the chlorination of a substituted phenoxybenzoic acid. This transformation is typically accomplished using standard chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently employed for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction. prepchem.comchemicalbook.comorgsyn.org For example, 3-phenoxybenzoic acid is converted to 3-phenoxybenzoyl chloride by heating with thionyl chloride. prepchem.com Similarly, the use of oxalyl chloride in dichloromethane (B109758) with a DMF catalyst is a common procedure for this conversion. chemicalbook.comorgsyn.org

Another versatile approach begins with diphenyl ether. This method involves a multi-step sequence starting with a Friedel-Crafts acylation reaction to introduce an acyl group, which is then oxidized to a carboxylic acid. google.comgoogle.com The resulting phenoxybenzoic acid is subsequently converted to the desired acid chloride. google.comgoogle.com For instance, 4-phenoxyacetophenone can be synthesized via the acylation of diphenyl ether, followed by oxidation to 4-phenoxybenzoic acid, and a final acylation to yield 4-phenoxybenzoyl chloride. google.com This multi-step process allows for the introduction of substituents at various positions on the aromatic rings.

The choice of reagents and reaction conditions is critical for controlling the regioselectivity and yield of the desired substituted phenoxybenzoyl chloride.

Table 1: Selected Synthetic Approaches to Phenoxybenzoyl Chlorides

| Starting Material | Reagent(s) | Catalyst | Product |

|---|---|---|---|

| 3-Phenoxybenzoic acid | Thionyl chloride | - | 3-Phenoxybenzoyl chloride prepchem.com |

| 3-Phenoxybenzoic acid | Oxalyl chloride | DMF | 3-Phenoxybenzoyl chloride chemicalbook.com |

| 4-Phenoxybenzoic acid | Oxalyl chloride | DMF | 4-Phenoxybenzoyl chloride orgsyn.org |

Chemical Transformations of 2-Phenoxybenzoyl Chloride to Diverse Derivatives

As a typical acyl chloride, this compound is a reactive intermediate that serves as a gateway to a wide array of derivatives. Its reactions are characteristic of this functional group, involving nucleophilic acyl substitution. wikipedia.org

Esterification: It readily reacts with alcohols to form the corresponding phenoxybenzoate esters. google.comwikipedia.org

Amidation: Reaction with amines yields phenoxybenzamides. wikipedia.org This reactivity is fundamental in the synthesis of more complex molecules, including polymers.

Friedel-Crafts Acylation: With aromatic compounds, it undergoes Friedel-Crafts acylation to produce substituted phenoxybenzophenones and related ketones. wikipedia.org

Peroxide Formation: The reaction of phenoxybenzoyl chloride with hydrogen peroxide in the presence of a base, such as sodium hydroxide, leads to the formation of dibenzoyl peroxides. wikipedia.org

Polymer Synthesis: Phenoxybenzoyl halides are used as monomers in the preparation of poly(arylene ether ketones), a class of high-performance thermoplastics. google.com

Diels-Alder Reactions: The 2-phenoxybenzoyl moiety has been incorporated into diene systems for use in Diels-Alder reactions to form complex polycyclic amide-imide adducts. nasa.gov

These transformations highlight the utility of this compound as a versatile building block in organic synthesis.

Table 2: Overview of Chemical Transformations

| Reactant Class | Product Type |

|---|---|

| Alcohols | Esters google.comwikipedia.org |

| Amines | Amides wikipedia.org |

| Aromatic Compounds | Benzophenones wikipedia.org |

| Hydrogen Peroxide / Base | Peroxides wikipedia.org |

| Dienes / Dienophiles | Diels-Alder Adducts nasa.gov |

Structure-Reactivity Relationships within 2-Phenoxybenzoyl Systems

The reactivity of this compound and its analogues is significantly influenced by their molecular structure, particularly the steric and electronic effects imposed by the phenoxy group.

The position of the phenoxy substituent on the benzoyl ring is a critical determinant of the molecule's properties. The presence of the phenoxy group at the ortho (2-) position, as in this compound, introduces considerable steric bulk around the reactive acyl chloride functionality. nasa.gov This steric hindrance can influence the rates and outcomes of its reactions compared to its meta (3-) and para (4-) isomers. Research on model compounds has shown that the 2-phenoxybenzoyl substituent can lead to complex NMR spectra due to its steric bulk, indicating a restricted rotation and a defined conformational environment. nasa.gov

In more complex systems, the orientation of the phenoxybenzoyl group plays a key role in determining intermolecular interactions and crystal packing. Studies on naphthalene (B1677914) systems substituted with two phenoxybenzoyl groups have revealed that these bulky substituents can adopt different orientations (syn- or anti-) relative to the core structure. nih.gov This orientation affects the dihedral angles between the aromatic rings and governs the formation of non-covalent interactions such as C-H···π and C-H···O bonds, which in turn dictate the supramolecular architecture. nih.gov

Furthermore, the electronic nature of the phenoxy group and any additional substituents on the aromatic rings can modulate the electrophilicity of the carbonyl carbon in the acid chloride. This has implications for the compound's reactivity towards nucleophiles. Studies on related 4-(4-phenoxybenzoyl)benzoic acid derivatives have shown that these molecules can interact with reactive oxygen species, acting as either prooxidants or antioxidants depending on the reaction conditions. nih.gov This demonstrates that the phenoxybenzoyl framework can participate in electron transfer processes, a property that is inherently linked to its electronic structure.

Future Research Directions and Perspectives

Exploration of Unconventional Reactivity and Novel Transformations

While 2-phenoxybenzoyl chloride is primarily recognized for its role in acylation reactions, future research will likely focus on uncovering unconventional reactivity patterns. The interplay between the acyl chloride moiety and the phenoxy group could be exploited to design novel chemical transformations. For instance, investigations into intramolecular cyclization reactions under specific catalytic conditions could lead to the synthesis of complex heterocyclic scaffolds.

Furthermore, the potential for this compound to participate in radical-mediated reactions remains an underexplored area. Photoredox catalysis could enable novel carbon-carbon and carbon-heteroatom bond formations that are inaccessible through traditional ionic pathways. nih.gov The development of such transformations would significantly expand the synthetic utility of this compound, providing access to new classes of compounds with potentially valuable biological or material properties. Research into its reactions with various nucleophiles, beyond simple acylation, could also reveal new synthetic pathways. researchgate.net

Development of Highly Selective and Efficient Catalytic Systems

The development of advanced catalytic systems is crucial for enhancing the selectivity and efficiency of reactions involving this compound. While traditional Friedel-Crafts acylation often relies on stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant waste, future efforts will target catalytic alternatives. frontiersin.org